molecular formula C17H16BrFN2O3 B2646526 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1904351-09-2

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2646526
CAS RN: 1904351-09-2
M. Wt: 395.228
InChI Key: HIGSJQNVGIDFRJ-UHFFFAOYSA-N
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Description

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a potential drug candidate that has attracted a lot of attention in scientific research. It is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The presence of bromopyridin and pyrrolidin functional groups indicates potential reactivity and the possibility for further chemical modifications .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone and its analogs have been a subject of synthesis and structural analysis in scientific research. One such study involves the synthesis of similar boric acid ester intermediates, where the authors performed a three-step substitution reaction to obtain the compounds. The structures were confirmed using various spectroscopic techniques including FTIR, NMR, and mass spectrometry, and further analyzed through X-ray diffraction and density functional theory (DFT). This comprehensive analysis revealed the molecular electrostatic potential and frontier molecular orbitals, shedding light on some physicochemical properties of the compounds (Huang et al., 2021).

Biological Screening and Theoretical Studies

A study involving organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives demonstrated the relevance of such compounds in biological contexts. These complexes were synthesized and characterized using various analytical methods. The study explored their antimicrobial activities against a range of bacterial strains and found that the organotin(IV) complexes exhibited significant antibacterial activities, indicating potential as drugs. Theoretical calculations supported the proposed structures (Singh, Singh, & Bhanuka, 2016).

Synthesis and Reactivity

The compound and its related structures have also been involved in studies focusing on their synthesis and reactivity. For instance, a method was developed for synthesizing a potent BACE1 inhibitor related to Alzheimer's Disease treatment, showcasing the compound's significance in medicinal chemistry. The synthesis involved a Friedel-Crafts reaction, DMSO mediated α-oxidation, aminohydantoin formation, and Suzuki coupling, leading to the target molecule with high overall yield (Zhou, Malamas, & Robichaud, 2009).

properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3/c1-23-15-5-4-11(9-14(15)19)17(22)21-8-6-12(10-21)24-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSJQNVGIDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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